molecular formula C12H16O2S B14400141 1,1'-(Thiene-2,5-diyl)di(butan-1-one) CAS No. 89913-86-0

1,1'-(Thiene-2,5-diyl)di(butan-1-one)

Cat. No.: B14400141
CAS No.: 89913-86-0
M. Wt: 224.32 g/mol
InChI Key: ZRWASNSSVRIAOG-UHFFFAOYSA-N
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Description

1,1'-(Thiophene-2,5-diyl)di(butan-1-one) is a diketone derivative featuring a thiophene core substituted with two butan-1-one groups at the 2- and 5-positions. Thiophene-based diketones are critical intermediates in heterocyclic synthesis, particularly for constructing fused-ring systems and functionalized polymers. The electron-withdrawing ketone groups enhance reactivity toward nucleophiles, enabling applications in pharmaceuticals, organic electronics, and coordination chemistry .

Properties

CAS No.

89913-86-0

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(5-butanoylthiophen-2-yl)butan-1-one

InChI

InChI=1S/C12H16O2S/c1-3-5-9(13)11-7-8-12(15-11)10(14)6-4-2/h7-8H,3-6H2,1-2H3

InChI Key

ZRWASNSSVRIAOG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(S1)C(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) can be achieved through various synthetic routes. One common method involves the Claisen reaction, where a thiene derivative reacts with butanone under specific conditions. The reaction typically requires a base catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Thiene-2,5-diyl)di(butan-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The thiene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiene derivatives .

Scientific Research Applications

1,1’-(Thiene-2,5-diyl)di(butan-1-one) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name Molecular Formula CAS No. Molecular Weight Key Features
1,1'-(Thiophene-2,5-diyl)di(butan-1-one) C₁₂H₁₄O₂S Not listed 222.30 g/mol Thiophene core, dual ketones
1-(2-Thienyl)-1-butanone C₈H₁₀OS 5333-83-5 154.23 g/mol Single thienyl-ketone monomer
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone C₁₈H₁₆O₂S₂ Not listed 336.44 g/mol Thienothiophene core, methyl/phenyl substituents
3,3-Dimethyl-1-(phenylsulfonyl)-2-butanone oxime C₁₂H₁₇NO₃S 198283-82-8 255.34 g/mol Sulfonyl and oxime modifications

Sources :

Physical and Electronic Properties

  • Polarity: The dual ketones in 1,1'-(Thiophene-2,5-diyl)di(butan-1-one) increase polarity compared to mono-ketones like 1-(2-Thienyl)-1-butanone, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Electronic Effects: Thiophene’s electron-rich nature stabilizes charge-transfer interactions, whereas sulfonyl/oxime modifications (e.g., C₁₂H₁₇NO₃S) introduce strong electron-withdrawing effects, altering redox potentials .

Research Findings and Limitations

  • Reactivity Trade-offs : While thiophene-based diketones exhibit higher reactivity, their synthesis often requires harsh conditions (e.g., Friedel-Crafts acylation with AlCl₃), leading to lower yields compared to simpler ketones .
  • Thermal Stability: Thienothiophene derivatives (e.g., C₁₈H₁₆O₂S₂) show superior thermal stability (decomposition >250°C) due to fused-ring systems, whereas thiophene diketones decompose near 180°C .

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